
des-Gln14-Ghrelin (rat)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Des-Gln14-Ghrelin (rat) is a peptide hormone that is derived from the rat ghrelin molecule. It is one of the most studied ghrelin molecules due to its unique properties and potential for use in scientific research. Ghrelin is a 28-amino acid peptide hormone that is produced in the stomach and is involved in a variety of biological processes, including the regulation of appetite, energy expenditure, and glucose metabolism. Des-Gln14-Ghrelin is a modified version of ghrelin in which the 14th amino acid, glutamine, has been removed. This modification has been shown to increase the potency of the ghrelin molecule, making it an attractive molecule for use in scientific research.
Applications De Recherche Scientifique
1. Endocrine and Growth Hormone Secretion
Des-Gln14-Ghrelin, a peptide purified from the rat stomach, is identified as an endogenous ligand for the growth hormone secretagogue receptor (GHS-R). It is crucial for stimulating growth hormone release from the pituitary and regulates growth hormone release through two gastric peptides, ghrelin and des-Gln14-ghrelin (Hosoda et al., 2000).
2. Gastric Motility and Food Intake
Des-Gln14-Ghrelin is shown to stimulate gastric emptying in a dose-dependent manner, but it does not influence gastric acid secretion or affect the activity of the major gastric endocrine cell populations, including G cells, ECL cells, and D cells (Cour et al., 2004). It also plays a role in controlling food intake, as demonstrated in studies involving rats (Toshinai et al., 2006).
3. Cardiac Effects
Des-Gln14-Ghrelin exhibits significant effects on cardiac tissues. It demonstrates a negative inotropic effect on guinea pig papillary muscle, indicating a potential role in modulating cardiac contractility (Bedendi et al., 2003).
4. Pancreatic β-Cells and Diabetes Prevention
Research shows that des-acyl ghrelin fragments, including des-Gln14-Ghrelin, promote survival of pancreatic β-cells and human islet cells, preventing diabetes in certain experimental models (Granata et al., 2012).
5. Neurogenesis and Neural Activity
Des-Gln14-Ghrelin contributes to neurogenesis, particularly in the fetal spinal cord, suggesting a role in neural development (Sato et al., 2006). It also influences hypothalamic activity related to food intake and body weight regulation (Murakami et al., 2002).
6. Anti-Inflammatory Effects
Ghrelin, including des-Gln14-Ghrelin, demonstrates anti-inflammatory effects, particularly in human endothelial cells, which could have implications for conditions like atherosclerosis and other inflammatory states (Li et al., 2004).
7. Regulation of Gut Motility
Des-Gln14-Ghrelin, along with other ghrelin gene products, plays a significant role in regulating gut motility, influencing both gastric and duodenal movements (Asakawa et al., 2011).
Propriétés
Numéro CAS |
293735-04-3 |
|---|---|
Nom du produit |
des-Gln14-Ghrelin (rat) |
Formule moléculaire |
C142H237N43O40 |
Poids moléculaire |
3186.719 |
InChI |
InChI=1S/C142H237N43O40/c1-8-9-10-11-15-45-114(197)225-76-103(181-130(213)100(73-186)162-111(192)71-148)132(215)177-98(69-82-32-13-12-14-33-82)128(211)176-97(68-79(4)5)127(210)180-102(75-188)138(221)183-64-29-42-105(183)134(217)171-92(50-55-113(195)196)124(207)178-99(70-83-72-156-77-159-83)129(212)170-90(47-52-109(150)190)123(206)165-84(34-16-21-56-143)117(200)160-80(6)115(198)164-89(46-51-108(149)189)122(205)167-88(39-26-61-157-141(152)153)119(202)166-86(36-18-23-58-145)118(201)169-91(49-54-112(193)194)125(208)179-101(74-187)131(214)168-87(37-19-24-59-146)120(203)172-93(38-20-25-60-147)136(219)185-66-31-44-107(185)139(222)184-65-30-41-104(184)133(216)161-81(7)116(199)163-85(35-17-22-57-144)121(204)175-96(67-78(2)3)126(209)173-94(48-53-110(151)191)137(220)182-63-28-43-106(182)135(218)174-95(140(223)224)40-27-62-158-142(154)155/h12-14,32-33,72,77-81,84-107,186-188H,8-11,15-31,34-71,73-76,143-148H2,1-7H3,(H2,149,189)(H2,150,190)(H2,151,191)(H,156,159)(H,160,200)(H,161,216)(H,162,192)(H,163,199)(H,164,198)(H,165,206)(H,166,202)(H,167,205)(H,168,214)(H,169,201)(H,170,212)(H,171,217)(H,172,203)(H,173,209)(H,174,218)(H,175,204)(H,176,211)(H,177,215)(H,178,207)(H,179,208)(H,180,210)(H,181,213)(H,193,194)(H,195,196)(H,223,224)(H4,152,153,157)(H4,154,155,158)/t80-,81-,84-,85-,86-,87-,88-,89-,90-,91-,92-,93-,94-,95-,96-,97-,98-,99-,100-,101-,102-,103-,104-,105-,106-,107-/m0/s1 |
Clé InChI |
GKDHXLGLEXRRSB-MVILVGDSSA-N |
SMILES |
CCCCCCCC(=O)OCC(C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CC(C)C)C(=O)NC(CO)C(=O)N2CCCC2C(=O)NC(CCC(=O)O)C(=O)NC(CC3=CNC=N3)C(=O)NC(CCC(=O)N)C(=O)NC(CCCCN)C(=O)NC(C)C(=O)NC(CCC(=O)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCCN)C(=O)NC(CCC(=O)O)C(=O)NC(CO)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)N4CCCC4C(=O)N5CCCC5C(=O)NC(C)C(=O)NC(CCCCN)C(=O)NC(CC(C)C)C(=O)NC(CCC(=O)N)C(=O)N6CCCC6C(=O)NC(CCCNC(=N)N)C(=O)O)NC(=O)C(CO)NC(=O)CN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



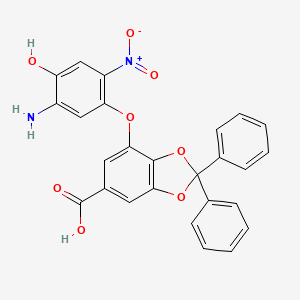
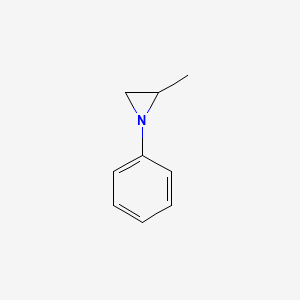
![4-[2-[2-(2,4-Di-tert-pentylphenoxy)butyrylamino]-5-[(heptafluorobutyryl)amino]-4-hydroxyphenoxy]-2,2-diphenyl-1,3-benzodioxole-6-carboxylic acid](/img/structure/B561469.png)
![DI[Tris(hydroxymethyl)aminomethane] oxalate](/img/structure/B561470.png)
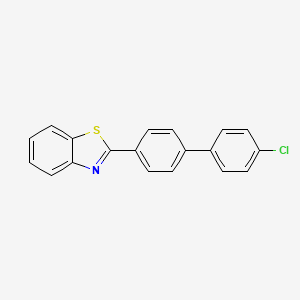

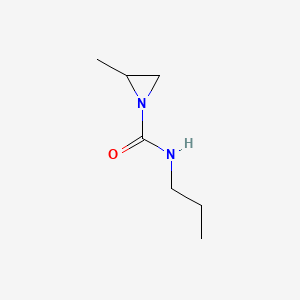
![5-Amino-N-methyl-1H-benzo[d]imidazole-2-carboxamide](/img/structure/B561484.png)
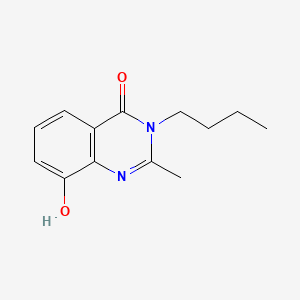

![Trilithium;3-[[7-[[4-[[2-methoxy-4-[(3-sulfonatophenyl)diazenyl]phenyl]diazenyl]-3-methylphenyl]diazenyl]-8-oxido-6-sulfonaphthalen-2-yl]amino]benzenesulfonate](/img/structure/B561487.png)
![Ethyl 3-[4-(acetyloxy)phenyl]propanoate](/img/structure/B561488.png)